2-Bromo-5-(3-fluoro-3-pentyl)pyridine
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Overview
Description
2-Bromo-5-(3-fluoro-3-pentyl)pyridine is a chemical compound with the molecular formula C10H13BrFN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the second position and a 3-fluoro-3-pentyl group at the fifth position of the pyridine ring .
Mechanism of Action
Target of Action
It’s known that pyridine derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Brominated and fluorinated pyridines are often used in organic synthesis due to their reactivity . They can undergo various reactions such as palladium-catalyzed homo-coupling .
Biochemical Pathways
Fluoropyridines are known to influence various biological pathways due to the presence of the strong electron-withdrawing fluorine atom .
Pharmacokinetics
As a general rule, the pharmacokinetic properties of a compound are influenced by factors such as its molecular weight, solubility, and chemical structure .
Result of Action
Fluoropyridines are known to exhibit interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-(3-fluoro-3-pentyl)pyridine can be influenced by various environmental factors . These can include temperature, pH, and the presence of other compounds or enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-fluoro-3-pentyl)pyridine typically involves the bromination of 5-(3-fluoro-3-pentyl)pyridine. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3-fluoro-3-pentyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases such as potassium carbonate or sodium hydroxide.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are formed.
Oxidation and Reduction Reactions: Different oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-Bromo-5-(3-fluoro-3-pentyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoropyridine
- 2-Bromo-3-fluoropyridine
- 5-Bromo-3-fluoropyridine-2-carbonitrile
- 5-Bromo-2-chloro-3-fluoropyridine
Uniqueness
2-Bromo-5-(3-fluoro-3-pentyl)pyridine is unique due to the presence of both a bromine atom and a 3-fluoro-3-pentyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
2-bromo-5-(3-fluoropentan-3-yl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-3-10(12,4-2)8-5-6-9(11)13-7-8/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJRTQFVBHIZRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CN=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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